N-(4-acetylphenyl)formamide
Overview
Description
“N-(4-acetylphenyl)formamide” is an organic compound . It is also known as "Formamide, N-(4-acetylphenyl)-" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot synthesis of N-(4-acetylphenyl)-4-chlorobenzenesulfonamide under base conditions has been carried out . This method offers several advantages such as excellent yields, short reaction times, and high purity . Another approach for N-formylation of amines was developed using NaBH(OAc)3 as a reductant under an atmospheric pressure of CO2 at 50 °C .Physical and Chemical Properties Analysis
“this compound” is a solid powder that is soluble in organic solvents such as ethanol and ether, but has poor solubility in water . The molecular weight of this compound is 163.17 .Scientific Research Applications
Synthesis and Biological Evaluation
N-(4-acetylphenyl)formamide and its derivatives have been explored in the synthesis of various chemical compounds. For example, it is used in the synthesis of benzenesulfonamide derivatives, which exhibit significant in vitro antitumor activity against certain cell lines. These derivatives also show potential interaction against specific enzymatic complexes. The chemical reactivity of these compounds towards different reagents results in the formation of novel sulfonamide derivatives, demonstrating the versatility of this compound in chemical synthesis and biological applications (Fahim & Shalaby, 2019).
Molecular Docking and DFT Calculations
Studies involving molecular docking and Density Functional Theory (DFT) calculations utilize this compound derivatives. These studies help in understanding the molecular interactions and structural properties of these compounds, thereby aiding in the design of molecules with desired biological properties. The theoretical and experimental studies of these compounds are compatible with various spectroscopic data, providing insights into their molecular structure and potential applications in drug design and development (Fahim & Shalaby, 2019).
Radical Scavenging Activity
This compound derivatives are also investigated for their radical scavenging activity. For instance, a study identified a new metabolite, N-[2-(4-hydroxyphenyl) acetyl]formamide, exhibiting significant radical scavenging activity. This highlights the potential of these derivatives in the development of antioxidants and their applications in mitigating oxidative stress-related diseases (Xifeng et al., 2006).
Catalytic Processes
This compound and its analogs find application in various catalytic processes. For example, the palladium-catalyzed aminocarbonylation of aryl halides using N-substituted formamides as an amide source represents a significant advancement in the field. This method eliminates the need for toxic carbon monoxide gas, making the process safer and more environmentally friendly (Sawant et al., 2011).
Safety and Hazards
The safety data sheet for a related compound, formamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Carcinogenicity (Category 2), Reproductive toxicity (Category 1B), and Specific target organ toxicity - repeated exposure, Oral (Category 2), Blood .
Properties
IUPAC Name |
N-(4-acetylphenyl)formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(12)8-2-4-9(5-3-8)10-6-11/h2-6H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPJVIAZPWVQRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879769 | |
Record name | P-ACETYLFORMANILIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41656-75-1 | |
Record name | P-ACETYLFORMANILIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(FORMAMIDO)ACETOPHENONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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